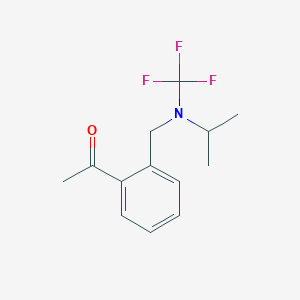![molecular formula C9H18O5Si B13957224 Dimethyl 2-[(trimethylsilyl)oxy]succinate CAS No. 55590-73-3](/img/structure/B13957224.png)
Dimethyl 2-[(trimethylsilyl)oxy]succinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trimethylsiloxy)butanedioic acid dimethyl ester is a chemical compound with the molecular formula C9H18O5Si and a molecular weight of 234.32 g/mol . It is also known by other names such as dimethyl 2-[(trimethylsilyl)oxy]succinate and butanedioic acid, 2-[(trimethylsilyl)oxy]-, dimethyl ester . This compound is characterized by the presence of a trimethylsiloxy group attached to a butanedioic acid dimethyl ester backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsiloxy)butanedioic acid dimethyl ester typically involves the reaction of butanedioic acid dimethyl ester with a trimethylsilylating agent. Common trimethylsilylating agents include trimethylsilyl chloride and bis(trimethylsilyl)acetamide . The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the trimethylsiloxy group.
Industrial Production Methods
Industrial production methods for 2-(Trimethylsiloxy)butanedioic acid dimethyl ester are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Trimethylsiloxy)butanedioic acid dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The trimethylsiloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts or under acidic/basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
2-(Trimethylsiloxy)butanedioic acid dimethyl ester has several scientific research applications, including:
Biology: The compound can be used in biochemical studies to modify biomolecules and study their interactions.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Trimethylsiloxy)butanedioic acid dimethyl ester involves its ability to act as a protecting group for carboxylic acids. The trimethylsiloxy group provides steric hindrance and chemical stability, preventing unwanted reactions at the carboxylic acid site. This allows for selective reactions to occur at other functional groups within the molecule. The compound can be deprotected under mild conditions to regenerate the free carboxylic acid.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl butanedioate:
Trimethylsilyl derivatives: Other trimethylsilyl-protected compounds, such as trimethylsilyl chloride and bis(trimethylsilyl)acetamide, share similar protective properties but differ in their specific uses and reactivity.
Uniqueness
2-(Trimethylsiloxy)butanedioic acid dimethyl ester is unique due to the presence of both ester and trimethylsiloxy functional groups. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications.
Propiedades
Número CAS |
55590-73-3 |
|---|---|
Fórmula molecular |
C9H18O5Si |
Peso molecular |
234.32 g/mol |
Nombre IUPAC |
dimethyl 2-trimethylsilyloxybutanedioate |
InChI |
InChI=1S/C9H18O5Si/c1-12-8(10)6-7(9(11)13-2)14-15(3,4)5/h7H,6H2,1-5H3 |
Clave InChI |
MMWDFJMVASCTJS-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC(C(=O)OC)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 3-[(trimethylsilyl)oxy]butanoate](/img/structure/B13957152.png)

![8-Fluoro-7-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one](/img/structure/B13957156.png)
![4-[1,3]Dioxolan-2-yl-3,4-dimethyl-cyclohex-2-enone](/img/structure/B13957159.png)

![1-[2-(Prop-2-yn-1-yl)cyclopentyl]ethan-1-one](/img/structure/B13957174.png)
![2-Benzyl-8-isopropyl-2,8-diazaspiro[4.5]decane](/img/structure/B13957193.png)

![2-(3,4-Dimethoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B13957209.png)

![Benzofuro[3,2-D]isoxazole](/img/structure/B13957223.png)

